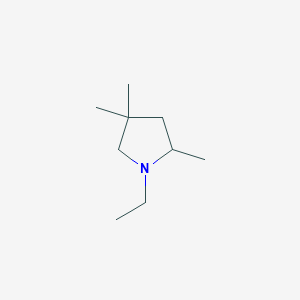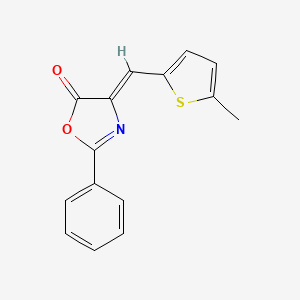
(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 250.31 g/mol
IUPAC Name: this compound
準備方法
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-aminophenylacetic acid.
- The reaction proceeds under basic conditions, resulting in the formation of the oxazole ring.
- The (Z)-configuration arises due to the specific arrangement of substituents during the reaction.
-
Industrial Production
- Industrial-scale production typically involves the use of specialized catalysts and optimized reaction conditions.
- Solvent choice, temperature, and reaction time play crucial roles in achieving high yields.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the oxazole ring can yield corresponding dihydro derivatives.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products:
- Oxidation: Oxazole derivatives
- Reduction: Dihydrooxazole derivatives
- Substitution: Various substituted phenyl derivatives
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: As a building block for designing functional materials.
Biological Studies: Exploring its interactions with biological targets.
作用機序
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
類似化合物との比較
While there are no direct analogs, we can compare it to related compounds:
(E)-N’-[(5-Methylthiophen-2-yl)-methylene]isonicotinohydrazide: A structurally similar compound with potential antimicrobial properties .
(2E,6E)-2,6-bis[(5-Methylthiophen-2-yl)methylene]cyclohexanone: Another intriguing derivative .
特性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(19-10)9-13-15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
InChIキー |
BQRHRIOJVGAWQK-LCYFTJDESA-N |
異性体SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)


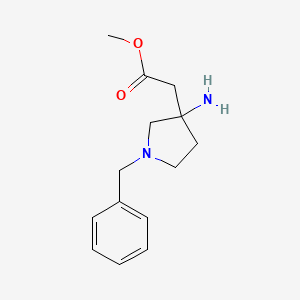
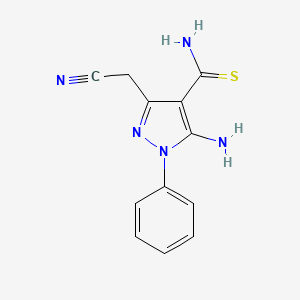
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
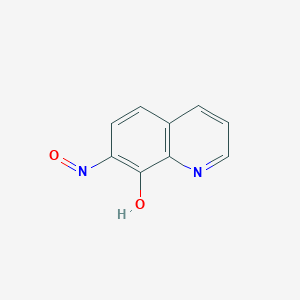
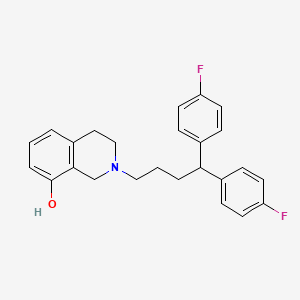
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
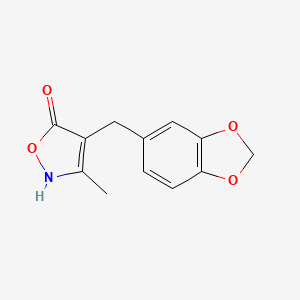
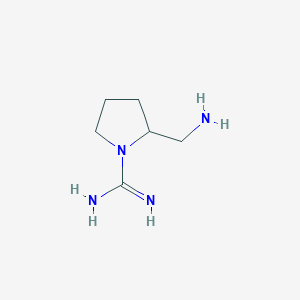
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)

